molecular formula C6HCl2N3O2S B12118168 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole CAS No. 15639-38-0

5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole

Cat. No.: B12118168
CAS No.: 15639-38-0
M. Wt: 250.06 g/mol
InChI Key: VMNSEFBKSLZAEC-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with chlorine atoms at positions 5 and 7 and a nitro group at position 2. The benzothiadiazole scaffold is known for its electron-deficient nature, making it valuable in materials science, pharmaceuticals, and sensing applications. The presence of electron-withdrawing groups (Cl, NO₂) enhances its electrophilic character, influencing reactivity and electronic properties .

Properties

CAS No.

15639-38-0

Molecular Formula

C6HCl2N3O2S

Molecular Weight

250.06 g/mol

IUPAC Name

5,7-dichloro-4-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HCl2N3O2S/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H

InChI Key

VMNSEFBKSLZAEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzothiadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-7-nitro-2,1,3-benzothiadiazole (NBD-S-Cl)

  • Structure : Chlorine at position 4, nitro at position 5.
  • Applications : Used as a fluorescent probe for detecting hypochlorous acid (HOCl) due to its selective reactivity .
  • Comparison: The positional isomerism (5,7-dichloro vs. 4,7-substitution) alters electronic distribution.

5-Chloro-4-nitro-2,1,3-benzoxadiazole

  • Structure : Benzoxadiazole core (oxygen instead of sulfur), chloro at position 5, nitro at position 3.
  • Properties : Molecular weight = 199.55 g/mol, logP = 2.79, polar surface area = 69.1 Ų .
  • Comparison : Replacing sulfur with oxygen reduces electron deficiency, as sulfur’s larger atomic size and polarizability enhance electron withdrawal. This impacts applications in optoelectronics, where benzothiadiazoles are preferred for charge transport .

Functional Group Modifications

4-Amino-5-chloro-2,1,3-benzothiadiazole

  • Structure: Amino group at position 4, chloro at position 4.
  • Applications: Key intermediate in synthesizing tizanidine, a muscle relaxant. The amino group enables nucleophilic reactions, contrasting with the nitro group’s electrophilic nature .
  • Comparison: Substituting nitro with amino switches the electronic profile from electron-withdrawing to electron-donating, drastically altering reactivity and pharmaceutical utility .

4,7-Dithieno-2,1,3-benzothiadiazole (DTBT) and 5,6-Difluoro-DTBT (DTF2BT)

  • Structure : Thienyl substituents at positions 4 and 7; fluorination at positions 5 and 6 in DTF2BT.
  • Properties : Fluorination lowers HOMO-LUMO gaps, improving charge transport in organic electronics .
  • Comparison : Chloro and nitro substituents in 5,7-dichloro-4-nitro-BTD may further reduce LUMO levels, enhancing n-type semiconductor behavior compared to fluorinated analogs .

Halogenation Effects

4-Bromo-2,1,3-benzothiadiazole and 5-Bromo-2,1,3-benzothiadiazole

  • Structure : Bromine at positions 4 or 5.
  • Reactivity : Bromine’s lower electronegativity (vs. chlorine) reduces electron withdrawal but increases steric bulk, affecting cross-coupling reactions in polymer synthesis .
  • Comparison : Chloro substituents in 5,7-dichloro-4-nitro-BTD offer stronger electron withdrawal and better thermal stability, critical for explosive or high-energy materials .

Physicochemical and Application-Based Comparisons

Table 1: Key Properties of Selected Benzothiadiazole Derivatives

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Applications
5,7-Dichloro-4-nitro-BTD (Target) ~278.0 (estimated) ~3.1 ~75 (estimated) Energetic materials, sensors
4-Chloro-7-nitro-BTD 227.63 2.8 70.1 Fluorescent probes
5-Chloro-4-nitro-benzoxadiazole 199.55 2.79 69.1 Not specified
4-Amino-5-chloro-BTD 185.63 1.5 65.7 Pharmaceutical intermediates

Table 2: Substituent Effects on Electronic Properties

Compound Substituent Effects HOMO-LUMO Gap (eV)
DTBT Thienyl groups enhance conjugation ~3.2
DTF2BT Fluorination reduces HOMO-LUMO gap ~2.9
5,7-Dichloro-4-nitro-BTD (Estimated) Strong electron withdrawal increases LUMO ~2.5 (estimated)

Biological Activity

5,7-Dichloro-4-nitro-2,1,3-benzothiadiazole (DCNB) is a synthetic compound belonging to the benzothiadiazole family. This compound has garnered attention due to its diverse biological activities, including its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of DCNB, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research has demonstrated that DCNB exhibits significant antimicrobial properties against various bacterial strains. A study conducted by found that DCNB showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Table 1: Antimicrobial Activity of DCNB

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

DCNB has also been investigated for its anticancer properties. In vitro studies indicated that DCNB induces apoptosis in cancer cell lines, particularly in breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Apoptosis Induction in Cancer Cells

A study published in Cancer Letters reported that treatment with DCNB at concentrations of 25 µM led to a significant increase in apoptotic cells in MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to control groups. The results are summarized in Table 2.

Table 2: Effects of DCNB on Cancer Cell Lines

Cell LineConcentration (µM)% Apoptosis
MCF-72545%
A5492540%

The biological activity of DCNB is attributed to its ability to interact with cellular targets, leading to the modulation of various signaling pathways. Specifically, it has been shown to inhibit the NF-kB pathway, which is crucial for cell survival and proliferation.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of DCNB warrants attention. Studies have indicated that high concentrations can lead to cytotoxic effects in non-target cells. The compound's safety margin is critical for its potential therapeutic applications.

Table 3: Toxicity Data for DCNB

EndpointObserved Effect
Acute ToxicityLD50 > 2000 mg/kg
Cytotoxicity (IC50)50 µM in normal cells

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